molecular formula C23H19N9O4 B11106940 N-benzyl-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11106940
M. Wt: 485.5 g/mol
InChI Key: GSLUKUCGYVKOKV-MYYYXRDXSA-N
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Description

2-Nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrobenzaldehyde moiety linked to a triazine ring through a hydrazone linkage, with additional benzylamino and nitroanilino substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of 2-nitrobenzaldehyde. One common method for synthesizing 2-nitrobenzaldehyde is the nitration of benzaldehyde, although this method is not highly efficient due to the formation of multiple isomers . An alternative approach involves the nitration of cinnamaldehyde, followed by oxidation and decarboxylation steps .

Once 2-nitrobenzaldehyde is obtained, it can be reacted with 4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazine-2-hydrazone under appropriate conditions to form the desired compound. This reaction typically requires the use of a suitable solvent and may be catalyzed by acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Formation of 2-aminobenzaldehyde and corresponding amines.

    Oxidation: Formation of 2-nitrobenzoic acid.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The nitro and aldehyde groups play a crucial role in these interactions, allowing the compound to act as an electrophile or nucleophile in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.

    4-(Benzylamino)-6-(4-nitroanilino)-1,3,5-triazine: Shares the triazine core but lacks the nitrobenzaldehyde moiety.

    2-Nitrobenzoic Acid: An oxidation product of 2-nitrobenzaldehyde with different chemical properties.

Uniqueness

The presence of both nitro and aldehyde groups, along with the triazine ring, allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C23H19N9O4

Molecular Weight

485.5 g/mol

IUPAC Name

6-N-benzyl-4-N-(4-nitrophenyl)-2-N-[(Z)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19N9O4/c33-31(34)19-12-10-18(11-13-19)26-22-27-21(24-14-16-6-2-1-3-7-16)28-23(29-22)30-25-15-17-8-4-5-9-20(17)32(35)36/h1-13,15H,14H2,(H3,24,26,27,28,29,30)/b25-15-

InChI Key

GSLUKUCGYVKOKV-MYYYXRDXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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